molecular formula C22H21NO6 B2975770 (Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 848740-93-2

(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2975770
CAS No.: 848740-93-2
M. Wt: 395.411
InChI Key: VPLFJXPNTYMQLR-UNOMPAQXSA-N
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Description

(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. This compound is intended for non-human research applications only and is not for diagnostic or therapeutic use. The core benzofuran scaffold is recognized for its diverse biological activities. Recent studies on novel aminoalkyl benzofuran derivatives have shown these compounds can function as monoamine-releasing agents, interacting with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . This suggests that structurally related compounds, such as this one, may have high research value for investigating neurotransmitter dynamics and their role in neurological conditions. The specific presence of the diethylcarbamoyl ester group may influence the compound's selectivity and potency at these molecular targets, making it a valuable tool for structure-activity relationship (SAR) studies . Beyond neuropharmacology, the structural features of this compound, including the benzofuran core and ester functionalities, make it a versatile intermediate in chemical biology and drug discovery. It can be utilized in the synthesis of more complex molecules or as a probe to study protein-ligand interactions and enzyme mechanisms. Researchers can leverage this chemical to develop novel compounds with potential applications in addressing cancer recurrence and resistance, following the trend of using complex heterocycles in developing innovative therapeutic agents . Strict handling protocols are recommended, and this product is sold exclusively for laboratory research purposes.

Properties

IUPAC Name

methyl 4-[(Z)-[6-(diethylcarbamoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-4-23(5-2)22(26)28-16-10-11-17-18(13-16)29-19(20(17)24)12-14-6-8-15(9-7-14)21(25)27-3/h6-13H,4-5H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLFJXPNTYMQLR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with notable biological activity, particularly as an anticholinesterase agent. This article explores its biological properties, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H21NO6C_{22}H_{21}NO_{6} and features a benzofuran structure that contributes to its biological activity. The presence of the diethylcarbamoyl group is significant for its pharmacological properties, enhancing solubility and bioavailability.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H21NO6C_{22}H_{21}NO_{6}
Molecular Weight375.41 g/mol
IUPAC NameThis compound

Anticholinesterase Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticholinesterase activity. This activity is crucial for treating conditions like Alzheimer's disease, where acetylcholine levels are deficient.

In a study investigating related benzofuran derivatives, one compound showed an IC50 value of approximately 10 nM, indicating potent inhibition of acetylcholinesterase (AChE) . This suggests that this compound may possess similar or enhanced efficacy.

The proposed mechanism involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine, thereby increasing its availability at synaptic junctions. This action can lead to improved cognitive function in conditions characterized by cholinergic deficits.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzofuran core and the addition of specific functional groups can enhance biological activity. For instance, substituents that improve lipophilicity or alter electronic properties tend to increase potency against AChE .

Study on Aurones and Derivatives

A comprehensive study focused on aurone derivatives, including those structurally related to this compound, revealed their ability to cross the blood-brain barrier effectively. This characteristic is vital for central nervous system (CNS) drug development .

Clinical Relevance

In vivo studies have shown that certain derivatives exhibit prolonged effects on acetylcholine levels in animal models, suggesting potential for long-term therapeutic use in neurodegenerative diseases .

Scientific Research Applications

(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with a unique structure featuring a benzofuran moiety and a diethylcarbamoyl group. The compound consists of a methyl ester of benzoic acid linked to a ylidene derivative of benzofuran, which suggests potential biological activity and synthetic versatility.

Potential Applications

This compound has several potential applications:

  • Medicinal Chemistry The presence of the diethylcarbamoyl group suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
  • Pharmacological Evaluation Research indicates that compounds similar to this compound exhibit various biological activities, making the compound a candidate for further pharmacological evaluation.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Biological Activity
Anti-inflammatory
Anticancer
Antimicrobial

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with other benzofuran-based esters, differing primarily in substituents at the 6-position of the benzofuran ring and the ester group. Key analogues include:

Compound Name Substituent at 6-Position Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate (Target) Diethylcarbamoyloxy Methyl C₂₃H₂₂N₂O₆ 446.44 High lipophilicity, potential prodrug design
Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate 2,6-Dichlorobenzyloxy Methyl C₂₄H₁₆Cl₂O₅ 455.29 Enhanced electron-withdrawing effects, pesticidal activity
Methyl 4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate Methoxy Methyl C₁₈H₁₄O₅ 310.30 Improved solubility, fluorescence applications
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazin-3-yl Ethyl C₂₂H₂₃N₃O₂ 369.44 Kinase inhibition, anticancer research

Functional Group Impact on Properties

  • 2,6-Dichlorobenzyloxy Group : Electron-withdrawing chlorine atoms increase stability and reactivity, favoring pesticidal or herbicidal activity.
  • Methoxy Group : Simplifies synthesis and improves aqueous solubility, making the compound suitable for optical or material science applications.

Research Findings and Comparative Analysis

Physicochemical Properties

  • Lipophilicity : The target compound (LogP ~3.5) is more lipophilic than the methoxy analogue (LogP ~2.1), suggesting better membrane permeability.
  • Thermal Stability : The dichlorobenzyloxy derivative exhibits higher thermal stability (decomposition temperature >200°C) due to strong electron-withdrawing effects.

Q & A

Q. What are the recommended methodologies for synthesizing (Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate?

Answer: Synthesis typically involves multi-step protocols, including:

  • Knoevenagel condensation : For forming the benzofuran-2(3H)-ylidene scaffold. Similar methods are described for Z-isomer synthesis, where aldehydes react with active methylene groups under basic conditions (e.g., piperidine) .
  • Esterification and carbamoylation : The diethylcarbamoyloxy group can be introduced via nucleophilic substitution or coupling reactions, as seen in analogous benzofuran derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., using dimethylformamide/water) are standard for isolating stereoisomers .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Answer: Key methods include:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and Z-configuration (e.g., characteristic olefinic proton shifts at δ 6.8–7.2 ppm for Z-isomers) .
    • IR : Peaks for C=O (1690–1750 cm1^{-1}), C=S (1200–1250 cm1^{-1}), and ester groups (1250–1300 cm1^{-1}) .
  • Elemental analysis : To validate molecular composition (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • Melting point determination : High melting points (>250°C) suggest high crystallinity and purity .

Q. What safety protocols should be followed during handling?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill management : Contain with inert absorbents (e.g., sand) and avoid environmental release .
  • Storage : Keep in sealed containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Answer:

  • Comparative analysis : Cross-reference experimental NMR/IR data with structurally similar compounds. For example, Z-isomers of benzofuran derivatives show distinct NOESY correlations (e.g., spatial proximity between benzofuran and benzoate protons) .
  • Computational validation : Use DFT calculations to simulate NMR spectra and compare with observed shifts .
  • X-ray crystallography : Resolve ambiguous cases by determining crystal structures, as done for related benzofuran esters .

Q. How does the Z-configuration influence the compound’s stability and reactivity?

Answer:

  • Steric effects : The Z-isomer’s planar geometry increases susceptibility to photoisomerization or thermal rearrangement compared to E-isomers .
  • Hydrolytic stability : Electron-withdrawing groups (e.g., diethylcarbamoyl) may enhance stability under acidic conditions but reduce it in basic media due to ester cleavage .
  • Reactivity : The conjugated system in Z-isomers facilitates electrophilic substitution at the benzofuran ring, as seen in analogous thiazolo-pyrimidines .

Q. What experimental strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Optimized reaction conditions : Control temperature (±2°C) and humidity (<30%) during condensation steps to minimize side products .
  • In-line monitoring : Use HPLC or TLC to track reaction progress and intermediate purity .
  • Statistical design : Apply factorial experiments (e.g., varying catalyst concentration, solvent ratios) to identify critical parameters .

Q. How can researchers assess the compound’s stability under different storage conditions?

Answer:

  • Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .
  • Light exposure tests : Use UV chambers (λ = 254–365 nm) to evaluate photostability. Z-isomers may show higher degradation rates due to conjugation .

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